molecular formula C19H23N3O4S B4414361 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide

2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide

Cat. No. B4414361
M. Wt: 389.5 g/mol
InChI Key: IRNLEYIOYFUKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MRS2500 and is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptors. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission.

Mechanism of Action

MRS2500 selectively binds to and blocks the P2Y1 receptor, which is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). By blocking the P2Y1 receptor, MRS2500 inhibits platelet aggregation and vasoconstriction, which are important processes in thrombosis and cardiovascular disease.
Biochemical and Physiological Effects
MRS2500 has been shown to have several biochemical and physiological effects, including the inhibition of ADP-induced platelet aggregation, the reduction of thrombus formation, and the relaxation of vascular smooth muscle. It has also been shown to have anti-inflammatory effects in the colon and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using MRS2500 in lab experiments is its selectivity for the P2Y1 receptor, which allows for precise targeting of this receptor. However, one limitation is that MRS2500 may have off-target effects on other purinergic receptors, which could complicate data interpretation.

Future Directions

There are several future directions for research on MRS2500, including investigating its potential use in the treatment of cardiovascular disease, inflammatory bowel disease, and cancer. Further studies are also needed to fully understand the mechanism of action of MRS2500 and to determine its potential off-target effects on other purinergic receptors. Additionally, the development of more selective P2Y1 receptor antagonists could improve the specificity of targeting this receptor.

Scientific Research Applications

MRS2500 has been used in various scientific research applications, including the study of platelet aggregation, thrombosis, and cardiovascular disease. It has also been investigated for its potential use in the treatment of inflammatory bowel disease and cancer.

properties

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-12-17(27(24,25)22-10-2-3-11-22)4-5-18(15)26-14-19(23)21-13-16-6-8-20-9-7-16/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNLEYIOYFUKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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